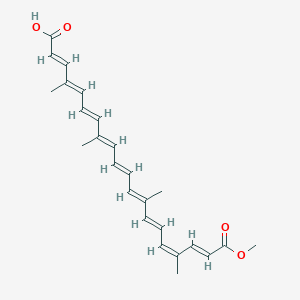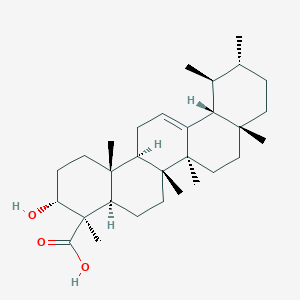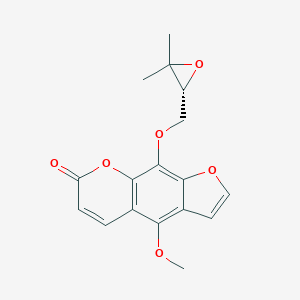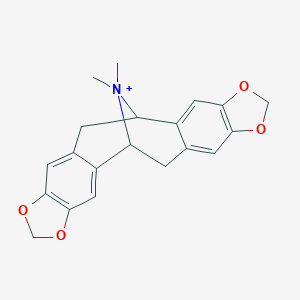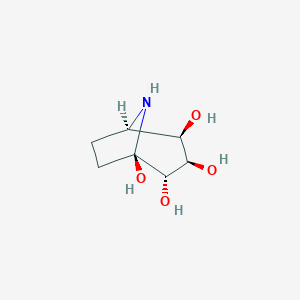
Zucapsaicin
Descripción general
Descripción
Zucapsaicin, also known as the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain . It is a modulator of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which reduces pain and improves articular functions .
Synthesis Analysis
Zucapsaicin is generally extracted directly from fruit, and high demand has driven the use of established methods to increase production through extraction and characterization . The limited success of chemical synthesis of capsaicin is due to the toxicity of the required reagents, a disadvantage which makes enzymatic synthesis an appealing alternative to traditional chemical synthesis .
Molecular Structure Analysis
Zucapsaicin has the molecular formula C18H27NO3 and an average mass of 305.412 Da . It is a crystalline, lipophilic, colorless, and odorless alkaloid . The Zucapsaicin molecule contains a total of 49 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
Zucapsaicin is a crystalline, lipophilic, colorless, and odorless alkaloid . It has a molecular weight of 305.41 g/mol . It is fat-, alcohol-, and oil-soluble .
Aplicaciones Científicas De Investigación
Treatment of Neuropathic Pain : Zucapsaicin has shown therapeutic efficacy in pain accompanying osteoarthritis of the knee and is under investigation for relieving severe pain in adults suffering from neuropathic pain. Its mechanism of action and clinical indications are similar to capsaicin, but zucapsaicin is better tolerated, indicating potential in treating osteoarthritic pain, headaches, and pain associated with intestinal diseases (Sałat, Jakubowska, & Kulig, 2014).
Effects on Cardiac Tissue : The cardiac electrophysiologic effects of zucapsaicin (civamide) were evaluated in dogs and isolated Purkinje fibers. Civamide may alter inducibility of ventricular tachycardia with focal endocardial origin and shorten the action-potential duration of Purkinje fibers in vitro. These effects suggest potential uses in cardiac research and treatments (Arnar, Cai, Lee, & Martins, 1998).
Gastrointestinal Tract Protection : Capsaicinoids, including zucapsaicin, modify capsaicin-sensitive afferent nerves and play a role in protecting organs, including the gastrointestinal tract, against various forms of damage. This suggests potential uses in treating gastrointestinal diseases (Mózsik, Past, Abdel Salam, Kuzma, & Perjési, 2009).
Treatment of Vasomotor Rhinitis : Intranasal applications of capsaicin have shown benefits in patients with vasomotor rhinitis, suggesting a potential therapeutic application of zucapsaicin in similar conditions (Marabinil, Ciabatti, Polli, Fusco, & Geppettil, 2004).
Cancer Immunotherapy : Zucapsaicin may have anticancer immunologic functions by downregulating PD-L1 expression, which is an important approach in cancer immunotherapy. It may inhibit PD-1/PD-L1 interactions by directly targeting PD-L1 dimerization (Wu, Wang, Liang, Wang, Jin, Liu, & Yang, 2023).
Mecanismo De Acción
Target of Action
Zucapsaicin primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV-1) . This receptor, also known as the vanilloid or capsaicin receptor 1, plays a crucial role in pain perception and inflammation .
Mode of Action
Zucapsaicin acts as an agonist at TRPV1 . It binds to intracellular sites and initially stimulates the channels, causing a burning sensation . The activation of TRPV1 results in an influx of calcium and sodium, leading to cell depolarization .
Biochemical Pathways
The activation of TRPV1 by zucapsaicin leads to the release of somatostatin, calcitonin gene-related peptide (CGRP), and other neuropeptides . This results in neurogenic inflammation . Zucapsaicin is also reported to affect the peptidergic afferent neurons via a desensitization mechanism, decreasing the levels of dorsal root ganglia and sciatic CGRP and substance P .
Pharmacokinetics
When administered topically, zucapsaicin displays low systemic absorption and localizes at the area of application . In animal studies, systemic absorption is reported to be 0.075% .
Result of Action
The primary result of zucapsaicin’s action is antinociception , or pain relief . By acting as an agonist at TRPV1, zucapsaicin reduces pain and improves articular functions . It has been used to treat conditions manifested by chronic nerve pain, including osteoarthritis of the knee .
Action Environment
The action of zucapsaicin is influenced by the environment in which it is administered. As a topical analgesic, its efficacy is localized to the area of application
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014453 | |
| Record name | Zucapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zucapsaicin excites and desensitizes C-fibers via agonist at TRPV1 on nociceptive neurons. It binds to intracellular sites and initially stimulates the channels, causing burning sensation. Activation of TRPV1 results in calcium influx and sodium, which leads to cell depolarization. Hypersensitization by zucapsaicin is then followed by reduced sensitivity and persistent desensitization (tachyphylaxis) of the channels via various pathways. Densentiziation is thought to be dependent on intraceullar levels of calcium. Decreased TRPV1 channel action and release of inflammatory neuropeptides induces an analgesic effect, and pain relief. Zucapsaicin activates calcineurin and calcium-dependent protein kinase C isoforms which results in phosphorylation of TRPV1. Phosphorylation of TRPV1 enhances reponsivity to zucapsaicin by potentiating capsaicin- or proton-evoked responses and reducing the temperature threshold for TRPV1 activation. Studies suggest that zucapsaicin is involved in activation of phospholipase C with the subsequent phosphatidylinositol 4,5-biphosphate (PIP2) hydrolysis, which results in TRPV1 inactivation. Tachyphylaxis or persistent desensitization is reversible, and involves the downregulation of proalgesic substances (such as SP) and upregulation of analgesic peptides. | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zucapsaicin | |
CAS RN |
25775-90-0 | |
| Record name | Zucapsaicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zucapsaicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zucapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCAPSAICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15OX67P384 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
71.5-74.5 | |
| Record name | Zucapsaicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




